molecular formula C9H11N3O2 B1616168 N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide CAS No. 59665-02-0

N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide

Cat. No.: B1616168
CAS No.: 59665-02-0
M. Wt: 193.2 g/mol
InChI Key: ISJYDRMADFXOGD-UHFFFAOYSA-N
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Description

N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a nitroso group attached to an aminomethyl group, further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide typically involves the reaction of benzamide with N-methyl-N-nitrosoamine under specific conditions. One common method includes the use of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which then undergoes nitrosation to yield the final product .

Industrial Production Methods

While specific industrial production methods for N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzamide moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the specific reaction pathway.

Major Products Formed

    Oxidation: Nitrobenzamide derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(N’-Methyl-N’-nitroso(aminomethyl))acetamide
  • N-(N’-Methyl-N’-nitroso(aminomethyl))formamide
  • N-(N’-Methyl-N’-nitroso(aminomethyl))propionamide

Uniqueness

N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide is unique due to its specific structure, which includes a benzamide moiety. This structural feature can influence its reactivity and interactions compared to similar compounds with different acyl groups. The presence of the benzamide group can also affect its solubility, stability, and overall chemical behavior.

Properties

IUPAC Name

N-[[methyl(nitroso)amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12(11-14)7-10-9(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYDRMADFXOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CNC(=O)C1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208353
Record name N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59665-02-0
Record name N-[(Methylnitrosoamino)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59665-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059665020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N'-methyl-N'-nitroso(aminomethyl))benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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